molecular formula C15H13ClN2O3 B14172583 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide CAS No. 70853-34-8

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide

Katalognummer: B14172583
CAS-Nummer: 70853-34-8
Molekulargewicht: 304.73 g/mol
InChI-Schlüssel: FUBVXKLGYNUYKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide is an organic compound belonging to the class of acylaminobenzoic acid derivatives This compound is characterized by the presence of a chlorophenoxy group attached to an acetylamino moiety, which is further linked to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide typically involves the reaction of 4-chlorophenoxyacetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with 2-aminobenzamide to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(4-Chlorophenoxy)acetyl]amino}-N-phenylbenzamide
  • 2-{[(4-Chlorophenoxy)acetyl]amino}-N-(2-furylmethyl)benzamide

Uniqueness

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide is unique due to its specific structural features, such as the presence of the chlorophenoxy group and the acetylamino moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

70853-34-8

Molekularformel

C15H13ClN2O3

Molekulargewicht

304.73 g/mol

IUPAC-Name

2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C15H13ClN2O3/c16-10-5-7-11(8-6-10)21-9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)

InChI-Schlüssel

FUBVXKLGYNUYKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.